molecular formula C17H23FN2O B7471216 2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone

2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone

Cat. No. B7471216
M. Wt: 290.38 g/mol
InChI Key: SYRWHUFRVOREHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone, also known as FPE or Fluoropiperazine Ethyl Ketone, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. FPE belongs to the class of piperazine derivatives and has been shown to exhibit promising effects in various biological activities.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone is not fully understood, but it is believed to act on various molecular targets, including the NMDA receptor, COX-2 enzyme, and PI3K/Akt/mTOR signaling pathway. 2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone has been shown to modulate the activity of the NMDA receptor, which is involved in synaptic plasticity and memory formation. 2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone has also been shown to inhibit the activity of the COX-2 enzyme, which is responsible for the production of pro-inflammatory cytokines. Additionally, 2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone has been shown to exhibit various biochemical and physiological effects, including reducing oxidative stress, inflammation, and cell proliferation. 2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which helps to reduce oxidative stress. 2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone has also been shown to reduce the production of pro-inflammatory cytokines, which helps to reduce inflammation. Furthermore, 2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone has been shown to inhibit cell proliferation and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone in lab experiments include its potential therapeutic properties in various biological activities, its availability, and its relatively low cost. However, the limitations of using 2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone in lab experiments include its potential toxicity, its limited solubility in water, and its potential side effects.

Future Directions

There are several future directions for the study of 2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone, including further investigation of its mechanism of action, its potential therapeutic properties in other biological activities, and its potential use in drug development. Additionally, further studies are needed to determine the optimal dosage and administration of 2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone, as well as its safety profile.

Synthesis Methods

The synthesis of 2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone involves the reaction of 2-fluoroaniline with cyclopentanone in the presence of hydrochloric acid and sodium nitrite to form 2-cyclopentyl-1-(2-fluorophenyl)ethanone. This intermediate is then reacted with piperazine in the presence of acetic acid to produce 2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone.

Scientific Research Applications

2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone has been studied for its potential therapeutic properties in various biological activities, including neuroprotection, anti-inflammatory, and anticancer effects. In a study conducted on animal models, 2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone was found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. 2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, 2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone has been studied for its anticancer properties and has shown to induce apoptosis and inhibit cell proliferation in cancer cells.

properties

IUPAC Name

2-cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O/c18-15-7-3-4-8-16(15)19-9-11-20(12-10-19)17(21)13-14-5-1-2-6-14/h3-4,7-8,14H,1-2,5-6,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRWHUFRVOREHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone

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